An In-Depth Technical Guide to 2-Butoxyethyl Phosphates
An In-Depth Technical Guide to 2-Butoxyethyl Phosphates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-butoxyethyl dihydrogenphosphate and its related compounds, with a particular focus on the available scientific data for tris(2-butoxyethyl) phosphate (TBEP) and the parent alcohol, 2-butoxyethanol. While specific research on 2-butoxyethyl dihydrogenphosphate (the monoester) is limited, this document compiles relevant information on the synthesis, potential biological effects, and analytical methodologies of the broader family of 2-butoxyethyl phosphates. This guide aims to serve as a foundational resource for researchers and professionals in drug development and environmental science by presenting available quantitative data, outlining potential metabolic pathways, and discussing the toxicological profiles of closely related substances.
Introduction to 2-Butoxyethyl Phosphates
The 2-butoxyethyl phosphates are a group of organophosphate esters derived from 2-butoxyethanol. This family includes the monoester (2-butoxyethyl dihydrogenphosphate), the diester (bis(2-butoxyethyl) hydrogen phosphate), and the triester (tris(2-butoxyethyl) phosphate, or TBEP). These compounds have applications as flame retardants and plasticizers. Due to their widespread use, there is growing interest in their environmental fate and toxicological profiles.
This guide will focus on the available data for TBEP and 2-butoxyethanol to infer the potential properties and biological activities of 2-butoxyethyl dihydrogenphosphate, for which specific scientific literature is scarce.
Chemical and Physical Properties
| Property | Tris(2-butoxyethyl) phosphate (TBEP) | 2-Butoxyethanol | 2-Butoxyethyl Dihydrogenphosphate |
| CAS Number | 78-51-3 | 111-76-2[1] | 14260-98-1 |
| Molecular Formula | C₁₈H₃₉O₇P | C₆H₁₄O₂[1] | C₆H₁₅O₅P |
| Molecular Weight | 398.47 g/mol | 118.17 g/mol [1] | 198.15 g/mol |
| Appearance | Colorless, oily liquid | Colorless liquid[1] | Data not available |
| Boiling Point | 215-228 °C @ 4 mmHg | 171 °C[1] | Data not available |
| Density | 1.02 g/mL at 20 °C | 0.90 g/mL at 20 °C[1] | Data not available |
| Solubility in Water | 1.1 g/L at 20 °C | Miscible[1] | Data not available |
Synthesis of 2-Butoxyethyl Dihydrogenphosphate
While a specific, detailed protocol for the synthesis of 2-butoxyethyl dihydrogenphosphate is not published, general methods for the synthesis of monoalkyl phosphates can be adapted. A plausible synthetic route would involve the controlled phosphorylation of 2-butoxyethanol.
General Synthetic Approach: Phosphorylation of 2-Butoxyethanol
The synthesis of monoalkyl phosphates can be challenging due to the potential for over-reaction to form di- and tri-alkyl phosphates. Selective monophosphorylation can be achieved using several methods:
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Reaction with Phosphorus Pentoxide (P₄O₁₀): This is a common method for preparing monoalkyl phosphates. The reaction stoichiometry must be carefully controlled to favor the formation of the monoester.
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Reaction with Polyphosphoric Acid (PPA): PPA can be used to phosphorylate alcohols. The reaction conditions, such as temperature and reaction time, would need to be optimized to maximize the yield of the desired monoalkyl phosphate.
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Reaction with Phosphorus Oxychloride (POCl₃): This is a highly reactive phosphorylating agent. The reaction is typically carried out in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct. To achieve selective monophosphorylation, a large excess of the alcohol or controlled addition of the phosphorylating agent is necessary.[2]
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Catalytic Monophosphorylation: Modern synthetic methods employ catalysts to achieve high selectivity for monophosphorylation. Hemiboronic acid catalysis has been shown to be effective for the selective monophosphorylation of diols and could potentially be adapted for simple alcohols.[3][4]
Proposed Experimental Protocol for Synthesis
The following is a generalized, hypothetical protocol for the synthesis of 2-butoxyethyl dihydrogenphosphate based on the reaction of 2-butoxyethanol with phosphorus oxychloride. This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions.
Materials:
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2-Butoxyethanol
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Phosphorus oxychloride (POCl₃)
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Pyridine (or another suitable base)
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Anhydrous diethyl ether (or other suitable solvent)
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Hydrochloric acid (for workup)
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Sodium bicarbonate solution (for workup)
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve a molar excess of 2-butoxyethanol in anhydrous diethyl ether under a nitrogen atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of phosphorus oxychloride (1 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred alcohol solution.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
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Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of water.
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Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel to isolate 2-butoxyethyl dihydrogenphosphate.
Potential Biological Activity and Toxicity
Direct studies on the biological activity and toxicity of 2-butoxyethyl dihydrogenphosphate are not available. However, the toxicological profiles of 2-butoxyethanol and TBEP provide insights into the potential hazards of the monoester.
Metabolism of 2-Butoxyethanol
2-Butoxyethanol is metabolized in the liver by alcohol dehydrogenase to 2-butoxyacetaldehyde, which is then further oxidized by aldehyde dehydrogenase to 2-butoxyacetic acid (BAA).[5] BAA is the primary metabolite responsible for the hematotoxicity of 2-butoxyethanol.[5]
Caption: Metabolic activation of 2-butoxyethanol to its toxic metabolite, 2-butoxyacetic acid.
Toxicity Profile of 2-Butoxyethanol
The primary toxic effect of 2-butoxyethanol in animals is hemolytic anemia.[5] Other observed effects at higher concentrations include damage to the kidneys and liver.[5] Humans are generally less sensitive to the hemolytic effects of 2-butoxyethanol than rodents.[5]
Toxicity Profile of Tris(2-butoxyethyl) phosphate (TBEP)
TBEP is a member of the broader class of organophosphate esters (OPEs), which are known to have a range of toxic effects, including neurotoxicity, reproductive toxicity, and endocrine disruption.[6][7] The primary mechanism of toxicity for some OPEs is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[8][9] Recent studies suggest that TBEP may be involved in endocrine disruption and could have carcinogenic potential.[10]
Inferred Toxicity of 2-Butoxyethyl Dihydrogenphosphate
Based on the data for related compounds, it can be hypothesized that 2-butoxyethyl dihydrogenphosphate may exhibit some level of toxicity. It could potentially be hydrolyzed in vivo to 2-butoxyethanol, leading to the formation of the toxic metabolite BAA. Furthermore, as an organophosphate ester, it may share some of the toxicological properties of other OPEs. However, without direct experimental evidence, this remains speculative.
Analytical Methods
Specific analytical methods for the detection and quantification of 2-butoxyethyl dihydrogenphosphate are not well-documented. However, techniques used for other organophosphate esters would likely be applicable.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For the analysis of polar compounds like organophosphate esters, derivatization to a more volatile form may be necessary.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is well-suited for the analysis of polar and non-volatile compounds and would likely be the method of choice for the direct analysis of 2-butoxyethyl dihydrogenphosphate in various matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR spectroscopy is a highly specific technique for the characterization of phosphorus-containing compounds.[11] It can be used to distinguish between mono-, di-, and tri-phosphate esters and to provide structural information.
Caption: A general experimental workflow for the analysis of 2-butoxyethyl phosphates.
Conclusion and Future Directions
This technical guide has summarized the available information on 2-butoxyethyl dihydrogenphosphate and its related compounds. While there is a significant lack of direct research on the monoester, the data on 2-butoxyethanol and TBEP provide a basis for inferring its potential properties and toxicological profile.
Future research should focus on:
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Developing and validating a specific and efficient synthesis for 2-butoxyethyl dihydrogenphosphate.
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Characterizing its physicochemical properties.
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Conducting in vitro and in vivo studies to determine its biological activity and toxicological profile.
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Developing and validating analytical methods for its detection and quantification in biological and environmental samples.
A deeper understanding of 2-butoxyethyl dihydrogenphosphate is crucial for a comprehensive assessment of the environmental and human health risks associated with the broader class of 2-butoxyethyl phosphates.
References
- 1. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 2. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 3. Selective monophosphorylation of cyclic diols and polyols via hemiboronic acid catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Selective monophosphorylation of cyclic diols and polyols via hemiboronic acid catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00813A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A review on organophosphate esters: Physiochemical properties, applications, and toxicities as well as occurrence and human exposure in dust environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Organophosphate [chemeurope.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Mechanistic insights into the effects of Tris-2-butoxyethyl phosphate on multiple cancers using network toxicology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective monophosphorylation of chitosan via phosphorus oxychloride - PMC [pmc.ncbi.nlm.nih.gov]
